Cas no 5428-54-6 (2-Methyl-5-nitrophenol)

2-Methyl-5-nitrophenol 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-5-nitrophenol
- 5-Nitro ortho cresol
- 5-NITRO-O-CRESOL
- 2-HYDROXY-4-NITROTOLUENE
- 2-Methyl-5-nitro-phenol
- 4-Nitro-2-hydroxy-toluol
- 5-Nitro-2-cresol
- 5-Nitro-2-methylphenol
- o-Cresol,5-nitro
- Phenol,2-methyl-5-nitro
- Phenol, 2-methyl-5-nitro-
- o-Cresol, 5-nitro-
- 2-Methy-5-nitrophenol
- 2-methyl-5-nitro phenol
- UMFDLIXUUJMPSI-UHFFFAOYSA-N
- 2-Methyl-5-nitrophenol (5-Nitro-o-cresol)
- 5-Nitro-o-kresol
- PubChem1484
- 5-Nitro-2-Methyl Phenol
- KSC269I6H
- CL8468
- UNII-4XA3M9BL6B
- CS-M3391
- Z415740552
- SR-01000945200
- 4-NITRO-2-HYDROXYTOLUENE
- SR-01000945200-1
- W-105648
- NSC41203
- NSC-41203
- AKOS015997243
- NSC-12987
- AKOS024268498
- 5428-54-6
- NSC 12987
- 2-Methyl-5-nitrophenol, 98%
- AKOS002320217
- AC-7839
- J-509892
- NSC50664
- EINECS 226-580-7
- NSC 41203
- FT-0612983
- FT-0635586
- NSC 50664
- DTXSID4063874
- AM20060252
- NSC-50664
- N0185
- NS00033025
- PS-3031
- 4XA3M9BL6B
- CHEMBL4303614
- EN300-42470
- PD063452
- MFCD00043909
- InChI=1/C7H7NO3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9H,1H
- SCHEMBL61902
- NSC12987
- AB01960
- DB-032427
- DTXCID3041661
- BRD-K22327730-001-01-1
- 2-Hydroxy-4-nitrotoluene;5-Nitro-2-cresol;5-Nitro-2-methylphenol;5-Nitro-o-cresol;5-Nitro-o-methylphenol;
-
- MDL: MFCD00043909
- インチ: 1S/C7H7NO3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9H,1H3
- InChIKey: UMFDLIXUUJMPSI-UHFFFAOYSA-N
- ほほえんだ: O([H])C1C([H])=C(C([H])=C([H])C=1C([H])([H])[H])[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 153.04300
- どういたいしつりょう: 153.043
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 66
- 疎水性パラメータ計算基準値(XlogP): 1.8
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.3200
- ゆうかいてん: 118.0 to 121.0 deg-C
- ふってん: 180°C/15mmHg(lit.)
- フラッシュポイント: 180 ºC / 15mmHg
- 屈折率: 1.578
- PSA: 66.05000
- LogP: 2.13200
- ようかいせい: 未確定
2-Methyl-5-nitrophenol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319-H412
- 警告文: P264-P273-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:UN 2446 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26-S36-S37/39
-
危険物標識:
- 包装カテゴリ:III
- 危険レベル:6.1
- 包装等級:III
- 危険レベル:6.1
- 包装グループ:III
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:6.1
- リスク用語:R36/37/38
- TSCA:Yes
2-Methyl-5-nitrophenol 税関データ
- 税関コード:29089000
- 税関データ:
中国税関コード:
2908999090概要:
290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
2-Methyl-5-nitrophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-M3391-500g |
o-Cresol, 5-nitro- |
5428-54-6 | 99.79% | 500g |
$77.0 | 2022-04-27 | |
abcr | AB227028-500 g |
2-Methyl-5-nitrophenol, 97%; . |
5428-54-6 | 97% | 500g |
€181.20 | 2022-09-01 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000465-100g |
2-Methyl-5-nitrophenol |
5428-54-6 | 98% | 100g |
¥86 | 2024-05-22 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20472-25g |
2-Methyl-5-nitrophenol, 97% |
5428-54-6 | 97% | 25g |
¥2057.00 | 2023-02-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M73540-500g |
2-Methyl-5-nitrophenol |
5428-54-6 | 98% | 500g |
¥381.0 | 2022-04-27 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20472-5g |
2-Methyl-5-nitrophenol, 97% |
5428-54-6 | 97% | 5g |
¥457.00 | 2023-02-26 | |
Enamine | EN300-42470-10.0g |
2-methyl-5-nitrophenol |
5428-54-6 | 95% | 10g |
$32.0 | 2023-05-03 | |
Fluorochem | 078472-100g |
2-Methyl-5-nitrophenol |
5428-54-6 | 98% | 100g |
£42.00 | 2022-03-01 | |
TRC | M324660-25g |
2-Methyl-5-nitrophenol |
5428-54-6 | 25g |
$104.00 | 2023-05-17 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M110310-25g |
2-Methyl-5-nitrophenol |
5428-54-6 | 98% | 25g |
¥51.90 | 2023-09-02 |
2-Methyl-5-nitrophenol サプライヤー
2-Methyl-5-nitrophenol 関連文献
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Rony Kiagus Ahmad,Delphine Faure,Pascale Goddard,Reiko Oda,Dario M. Bassani Org. Biomol. Chem. 2009 7 3173
-
3. XC.—The nitration of 3-acetylamino-2-methoxytolueneJohn Lionel Simonsen,Mudlagiri Nayak J. Chem. Soc. Trans. 1915 107 828
-
4. LXXI.—Orthobromophenols and some bromonitrophenolsPhilip Wilfred Robertson J. Chem. Soc. Trans. 1908 93 788
-
5. 133. Experiments on the synthesis of substances related to the sterols. Part XLIIR. H. Martin,Robert Robinson J. Chem. Soc. 1943 497
-
Xiaofei Zhang,Lixin Chen,Jin Yun,Xiaodong Wang,Jie Kong J. Mater. Chem. A 2017 5 10986
-
9. VII.—Nitro-derivatives of o-cresolGeorge Philip Gibson J. Chem. Soc. Trans. 1925 127 42
-
10. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acidRobert G. Coombes,John G. Golding,Panicos Hadjigeorgiou J. Chem. Soc. Perkin Trans. 2 1979 1451
2-Methyl-5-nitrophenolに関する追加情報
Professional Introduction to 2-Methyl-5-nitrophenol (CAS No. 5428-54-6)
2-Methyl-5-nitrophenol, with the chemical formula C₇H₆NO₃, is a significant compound in the field of organic chemistry and pharmaceutical research. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules. This introduction delves into the compound's chemical characteristics, applications, and recent advancements in its utilization within the pharmaceutical industry.
The molecular structure of 2-Methyl-5-nitrophenol consists of a phenolic ring substituted with a methyl group at the 2-position and a nitro group at the 5-position. This arrangement imparts distinct reactivity, making it a versatile building block for further chemical modifications. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring enhances its participation in various organic reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution.
In recent years, 2-Methyl-5-nitrophenol has garnered attention for its role in developing novel therapeutic agents. Its nitro group can be reduced to an amino group, transforming it into a precursor for aniline derivatives, which are crucial in medicinal chemistry. For instance, researchers have explored its potential in synthesizing antimicrobial and anti-inflammatory compounds. The amino derivatives obtained from this transformation have shown promising activity against various pathogens, highlighting the compound's significance in drug discovery.
Moreover, the methoxy-substituted aromatic ring in 2-Methyl-5-nitrophenol allows for further functionalization through metal-catalyzed cross-coupling reactions. These reactions are pivotal in constructing complex molecular architectures, enabling the design of more sophisticated pharmacophores. Recent studies have demonstrated its utility in generating heterocyclic compounds, which are known for their diverse biological activities. Such heterocycles have been investigated for their potential applications in treating neurological disorders and cancer.
The compound's reactivity also makes it a valuable tool in analytical chemistry. Its ability to form stable complexes with metal ions has been exploited in developing sensors and catalysts. These applications are particularly relevant in environmental monitoring and industrial processes, where detecting trace metal contaminants is essential. The precision offered by these complexes underscores the versatility of 2-Methyl-5-nitrophenol beyond pharmaceuticals.
Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic routes for 2-Methyl-5-nitrophenol. Researchers are increasingly focusing on developing eco-friendly methodologies that minimize waste and reduce energy consumption. One such approach involves using biocatalysts to achieve selective transformations, thereby enhancing the efficiency of its synthesis. These innovations align with global efforts to promote sustainable practices in chemical manufacturing.
The pharmaceutical industry continues to explore new applications for 2-Methyl-5-nitrophenol, driven by its structural adaptability and reactivity. Ongoing research aims to uncover novel derivatives with enhanced therapeutic profiles. For example, modifications at the methyl and nitro positions have led to compounds with improved solubility and bioavailability, critical factors for drug efficacy. Such efforts underscore the compound's enduring relevance in medicinal chemistry.
In conclusion, 2-Methyl-5-nitrophenol (CAS No. 5428-54-6) is a multifaceted compound with broad applications across organic synthesis, pharmaceutical research, and analytical chemistry. Its unique structural features enable diverse functionalizations, making it indispensable in developing bioactive molecules. As research progresses, new methodologies and applications will continue to emerge, further solidifying its role as a cornerstone in chemical innovation.
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